3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVESJRIYKJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, are involved in a wide range of pharmacological activities. They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs.
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to various biological responses. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the context in which the interaction occurs.
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with thiazole derivatives. These could include pathways related to antimicrobial, antifungal, antiviral, and antineoplastic activities. The downstream effects would depend on the specific pathways affected and could result in a range of cellular responses.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with thiazole derivatives, the effects could be diverse and could include antimicrobial, antifungal, antiviral, and antineoplastic effects.
Biological Activity
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C₁₆H₁₃N₅O₄S₃
- Molecular Weight : 435.5 g/mol
- CAS Number : 941963-52-6
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized various triazole derivatives and tested their efficacy against human cancer cell lines. The compound demonstrated significant cytotoxic effects with IC₅₀ values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, involving caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against a range of pathogens.
Results from Antimicrobial Screening
A study reported that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 (Penicillin) |
| Escherichia coli | 16 | 32 (Ampicillin) |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress that can trigger cell death pathways .
Scientific Research Applications
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Nitro Group : Enhances electron-withdrawing capacity and increases lipophilicity, facilitating cellular uptake.
- Thiazole and Triazole Moieties : These heterocycles contribute significantly to the pharmacological profile by stabilizing the compound through resonance and facilitating interactions with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of compounds similar to 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibit significant anticancer properties. For instance:
- A derivative was tested against HCT116 colon cancer cells and exhibited an IC50 of 4.36 µM, indicating high anticancer activity compared to the standard drug doxorubicin .
Antimicrobial Efficacy
The compound's potential as an antimicrobial agent has also been explored:
- A study on related triazole derivatives revealed that one compound exhibited 87% inhibition against Mycobacterium tuberculosis, outperforming rifampicin .
Antitrypanosomatid Activity
In a series of studies focusing on antitrypanosomatid activity:
- A related triazole derivative demonstrated outstanding antichagasic activity against Trypanosoma cruzi, with an IC50 value significantly lower than that of benznidazole . This highlights the potential for this class of compounds in treating Chagas disease.
Case Studies
Several case studies have provided insights into the efficacy and applications of this compound:
- Anticancer Study : A derivative showed significant cytotoxicity against various cancer cell lines, emphasizing its potential as a chemotherapeutic agent.
- Antimicrobial Study : Investigations into its antibacterial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Antitubercular Activity : The compound's derivatives have been tested for their efficacy against Mycobacterium tuberculosis, with some showing promising results that warrant further exploration .
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The electron-deficient nitro (-NO₂) group at the benzamide’s para position undergoes nucleophilic aromatic substitution under reducing conditions. For example:
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Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), enhancing solubility and bioactivity .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitro → Amine reduction | H₂, Pd/C, ethanol, 25°C | 3-Amino-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b] triazol-6-yl)ethyl)benzamide |
This modification is critical for tuning pharmacokinetic properties, as seen in derivatives with improved antimicrobial activity .
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety participates in electrophilic substitution (e.g., sulfonation, halogenation) at the α-positions (C3/C5):
These reactions enhance molecular polarity and enable further derivatization.
Oxidation of the Thiophene Moiety
The thiophene ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
Oxidation modifies electronic properties, potentially altering binding affinity to biological targets.
Triazole Ring Functionalization
The triazole ring undergoes alkylation or acylation at the N1 position:
These modifications are pivotal for optimizing metabolic stability .
Hydrolysis of the Benzamide Linkage
The benzamide bond hydrolyzes under acidic or basic conditions:
This cleavage is significant for prodrug design.
Key Research Findings
-
Antimicrobial activity : Nitro-to-amine reduction increases potency against C. albicans (pMICₐ = 4.01 mM) .
-
Multi-target interactions : The triazole-thiophene-thiazole scaffold engages in π-π stacking and hydrogen bonding with enzymes like CYP450 .
-
Thermal stability : Derivatives retain integrity up to 250°C, enabling high-temperature synthetic workflows.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its thiazolo[3,2-b][1,2,4]triazole-thiophene backbone and 3-nitrobenzamide substituent. Key comparisons with analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrobenzamide group distinguishes the target compound from analogs with methoxy (electron-donating) or bromo (halogen) substituents. This nitro group may enhance interactions with hydrophobic enzyme pockets or improve metabolic stability .
- Linker Flexibility : The ethyl group between the benzamide and thiazolo-triazole provides conformational flexibility, contrasting with rigid aryl linkages in compounds like 9b or 10b .
Physicochemical Properties
Data from structural analogs suggest trends in melting points, solubility, and spectroscopic characteristics:
Insights :
- Melting Points : Thiazolo-triazole derivatives generally exhibit higher melting points (140–160°C) compared to benzoimidazo-triazoles, likely due to increased crystallinity .
- NMR Signatures : The ethyl linker in the target compound may produce distinct proton signals (e.g., ~3.5–4.0 ppm for CH2 groups) compared to aryl-linked analogs .
- Synthetic Efficiency : Yields for thiazolo-triazole derivatives (76–96%) are higher than those for benzoimidazo-triazoles (67%), suggesting favorable cyclization kinetics .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how can they be methodologically addressed?
- Answer : The synthesis involves balancing tautomerism in intermediates like benzo[d]thiazolotetrazole (1a) and 2-azidobenzo[d]thiazole (2a), which exist in equilibrium. Solvent polarity and substituents influence this ratio . To mitigate instability, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., THF with CuI) to form the thiazolo-triazole core. X-ray crystallography is critical for confirming regioselectivity and tautomeric forms .
Q. Which spectroscopic techniques are most reliable for characterizing the thiophene-thiazolo-triazole hybrid structure?
- Answer : Use a combination of:
- 1H/13C NMR to identify proton environments (e.g., thiophene β-protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.5 ppm) .
- HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z ~500–550).
- FT-IR to detect NO2 stretching (~1520 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do substituent modifications on the thiophene or benzamide moieties affect biological activity?
- Answer : Systematic SAR studies should:
-
Replace the nitro group with electron-withdrawing (e.g., CN) or donating (e.g., OMe) groups to modulate electron density.
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Vary thiophene substitution (e.g., 3-methyl vs. 5-bromo) to alter steric and electronic interactions with targets.
-
Test analogs in in vitro assays (e.g., antimicrobial: MIC against S. aureus; neuroprotective: glutamate-induced oxidative stress in neuronal cells) .
Substituent Activity Trend Mechanistic Insight Nitro (NO2) High antimicrobial Enhanced electrophilicity for target binding Methoxy (OMe) Reduced potency Electron donation disrupts π-π stacking
Q. What experimental strategies resolve contradictions in tautomerism-driven reactivity during synthesis?
- Answer : For intermediates prone to tautomerism (e.g., 1a ⇆ 2a):
- Use low-polarity solvents (e.g., CDCl3) to stabilize the tetrazole form (1a) .
- Monitor equilibrium via time-resolved 1H NMR (e.g., 1a:2a ratio shifts from 1.8:1 to 1:1 over 1 hour) .
- Lock the desired tautomer via alkylation (e.g., methyl iodide for N-alkylation) .
Q. How can computational methods predict the compound’s environmental fate in long-term ecotoxicology studies?
- Answer : Apply:
- QSAR models to estimate biodegradation half-life (e.g., EPI Suite™).
- Molecular docking to assess binding to ecological receptors (e.g., acetylcholinesterase in aquatic species).
- Metabolite prediction (e.g., CYP450-mediated nitro-reduction) using software like MetaDrug® .
Methodological Design Questions
Design a protocol to evaluate neuroprotective efficacy in a rodent model of oxidative stress.
- Answer :
Dose optimization : Administer 10–100 mg/kg (i.p.) to Sprague-Dawley rats.
Induce oxidative stress : Inject kainic acid (10 mg/kg) to trigger glutamate excitotoxicity.
Biomarker analysis : Measure glutathione (GSH) and malondialdehyde (MDA) in hippocampal tissue.
Histopathology : Assess neuronal survival in CA1 via Nissl staining .
Propose a strategy to analyze in vitro metabolic stability using liver microsomes.
- Answer :
- Incubation : Mix 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).
- Time points : Collect aliquots at 0, 15, 30, 60 minutes.
- LC-MS/MS quantification : Monitor parent compound depletion (t1/2 calculation) and major metabolites (e.g., nitro-reduced amine) .
Data Contradiction Resolution
Q. Conflicting reports exist on the role of the nitro group in cytotoxicity. How to reconcile this?
- Answer : The nitro group’s dual role (pro-drug activation vs. off-target toxicity) depends on cellular reductase expression. Resolve via:
- Hypoxia-selective assays : Test cytotoxicity under normoxic vs. hypoxic conditions.
- NQO1 inhibition : Co-treat with dicoumarol to block nitro-reductase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
